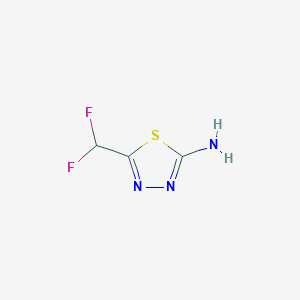

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Overview

Description

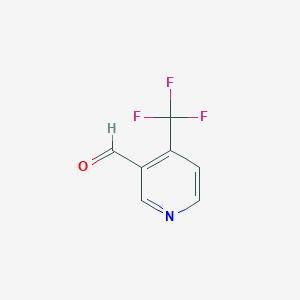

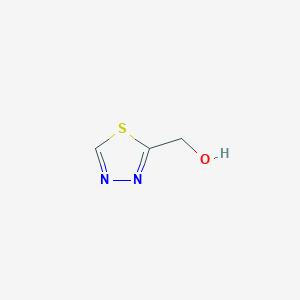

The compound “5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of similar compounds is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Chemical Reactions Analysis

Electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition . These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications

Late-Stage Difluoromethylation

This compound plays a significant role in late-stage difluoromethylation, a process crucial for introducing the CF2H group into organic molecules. This modification can significantly alter the physical and chemical properties of compounds, making them more suitable for pharmaceutical applications .

Metal-Based Catalysis

In metal-based catalysis, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine can act as a ligand that facilitates the transfer of the difluoromethyl group to aromatic compounds. This is particularly useful in the synthesis of complex molecules with specific pharmacological properties .

Radical Chemistry

The compound is involved in Minisci-type radical chemistry, which is best applied to heteroaromatics. This method is used for the difluoromethylation of C(sp2)–H bonds, expanding the toolkit for creating molecules with potential therapeutic benefits .

Enzyme Inhibition

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: derivatives have been studied as inhibitors of histone deacetylase 6 (HDAC6). These inhibitors show promise in disease modulation and therapeutic intervention due to their selectivity and potency .

Structural Biology

The compound’s derivatives are used in structural biology to understand the interaction dynamics with enzymes like HDAC6. Techniques such as NMR spectroscopy and X-ray crystallography benefit from these inhibitors to elucidate enzyme-inhibitor complexes .

Drug Design

In drug design, the introduction of difluoromethyl groups is a strategic modification to enhance the pharmacokinetic properties of drugs5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine serves as a precursor for such modifications, leading to the development of drugs with improved efficacy and safety profiles .

Photocatalysis

The compound is also relevant in photocatalytic applications, where it can be used to generate reactive intermediates under light irradiation. This has implications in the synthesis of complex organic compounds with precision .

Process Chemistry

Lastly, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is significant in process chemistry, where its incorporation into molecules can streamline the production of pharmaceuticals. Its role in the formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is particularly noteworthy .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as fluorouracil, have been known to target thymidylate synthase, an enzyme crucial for dna synthesis .

Mode of Action

A related compound, fluorouracil, is known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid . In the case of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, it’s suggested that the difluoromethyl radical adds to a complex, which then undergoes reductive elimination to release the difluoromethylarene .

Biochemical Pathways

Similar compounds like fluorouracil are known to disrupt dna synthesis and repair, leading to lethal dna damage .

Result of Action

Similar compounds like fluorouracil are known to cause cell death due to their disruptive effects on dna synthesis and repair .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMELMIAOKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618426 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

25306-15-4 | |

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)